molecular formula C21H17N3O2 B2441455 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide CAS No. 477493-04-2

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide

Cat. No.: B2441455
CAS No.: 477493-04-2
M. Wt: 343.386
InChI Key: JPVZXDNGPVCEIB-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human, veterinary, or household use. N-[3-(1H-Benzimidazol-2-yl)phenyl]-4-methoxybenzamide is a synthetic small molecule based on the privileged 1H-benzimidazole scaffold. This structure is characterized by a benzimidazole core linked to a 4-methoxybenzamide group via a meta-substituted phenyl ring, a design that is of significant interest in medicinal chemistry and drug discovery. Benzimidazole derivatives are extensively investigated for their diverse biological activities. The core benzimidazole structure is purine-like, allowing it to interact effectively with various biological targets, such as enzymes and receptors . Specifically, structurally analogous N-alkylated-2-(substituted phenyl)-1H-benzimidazole compounds have demonstrated potent antiproliferative activity against aggressive cancer cell lines, including triple-negative breast cancer (TNBC) models such as MDA-MB-231 . Furthermore, related compounds show promising broad-spectrum antimicrobial efficacy against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activity . The proposed mechanism of action for such compounds often involves interaction with key enzymatic targets. One crucial target is dihydrofolate reductase (DHFR) , an enzyme essential for nucleotide synthesis and cell proliferation . Molecular docking studies suggest that potent benzimidazole derivatives can inhibit DHFR by binding to its active site, thereby disrupting folate metabolism and exhibiting cytotoxic effects . This makes this compound a valuable candidate for researchers exploring new oncology and anti-infective pathways.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-26-17-11-9-14(10-12-17)21(25)22-16-6-4-5-15(13-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVZXDNGPVCEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by further functionalization to introduce the 4-methoxybenzamide group. Common reagents used in these reactions include sodium metabisulphite as an oxidizing agent and various solvents such as ethanol and acetonitrile .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide is unique due to the presence of both the benzimidazole and 4-methoxybenzamide groups, which confer distinct pharmacological properties. This combination allows for a broader range of biological activities and potential therapeutic applications .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article presents a detailed overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Chemical Formula : C21_{21}H17_{17}N3_{3}O2_{2}
  • IUPAC Name : this compound
  • Molecular Structure : Chemical Structure

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cancer progression. Notably, it has been identified as an inhibitor of heparanase, an enzyme implicated in tumor metastasis and angiogenesis.

Inhibition of Heparanase

Research indicates that derivatives of this compound class demonstrate potent heparanase inhibitory activity. For instance, one study reported IC50_{50} values ranging from 0.23 to 0.29 μM for various derivatives, highlighting their effectiveness in blocking heparanase activity, which is crucial for cancer cell invasion and migration .

Anticancer Activity

The compound has shown promising results in various cancer models:

  • Cell Line Studies : In vitro studies on K562S (imatinib-sensitive) and K562R (imatinib-resistant) cell lines demonstrated that the compound induces cytotoxic effects and apoptosis. The MTT assay revealed significant reductions in cell viability at increasing concentrations .
  • Molecular Docking Studies : Molecular docking simulations have suggested strong binding affinities to BCR-ABL protein, a critical target in chronic myeloid leukemia (CML). This suggests a mechanism through which the compound may exert its anticancer effects .

Case Studies

Several studies have documented the biological efficacy of this compound:

Study Findings
PubMed Study 2006Identified as a potent heparanase inhibitor with IC50_{50} values indicating strong efficacy against cancer cell lines .
Recent Study 2023Demonstrated significant cytotoxicity in K562 cell lines, with activation of apoptosis pathways confirmed through flow cytometry .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest favorable absorption characteristics. The compound's toxicity profile remains to be fully elucidated but shows promise based on current findings.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the aromatic protons (e.g., methoxy group at δ 3.8–4.0 ppm) and benzimidazole ring signals. Compare chemical shifts with PubChem data (e.g., δ 7.74 ppm for aromatic protons adjacent to the amide group) .
  • Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify the molecular ion peak (m/z 377.82 for [M+H]+^+) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify key functional groups like amide C=O (1650–1700 cm1^{-1}) and benzimidazole N-H (3200–3400 cm1^{-1}) .

Q. What are standard synthetic routes for this compound?

  • Methodology :

  • Amide Coupling : React 3-(1H-benzimidazol-2-yl)aniline with 4-methoxybenzoyl chloride using coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane. Monitor reaction progress via TLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol to achieve >95% purity .

Q. How to conduct preliminary cytotoxicity screening?

  • Methodology :

  • MTT Assay : Test against cancer cell lines (e.g., PC-3, MCF-7) at concentrations of 1–100 µM. Calculate IC50_{50} values after 48-hour exposure. Include HUVEC cells as a non-cancerous control .
  • Apoptosis Analysis : Use Annexin-V/PI staining and fluorescence microscopy to differentiate necrotic vs. apoptotic effects .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Experimental Variables : Compare cell lines (e.g., HT-29 vs. PC-3), exposure times (24 vs. 48 hours), and solvent controls (DMSO concentration ≤0.1%). Replicate assays under standardized conditions .
  • Dose-Response Validation : Perform dose-escalation studies (0.1–200 µM) to identify threshold effects. Use statistical tools (e.g., ANOVA with post-hoc tests) to confirm reproducibility .

Q. What computational strategies predict binding affinity to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like topoisomerase II. Validate poses against X-ray crystallography data (if available) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .

Q. How to optimize the compound's structure for enhanced pharmacokinetics?

  • Methodology :

  • SAR Studies : Modify substituents (e.g., replace methoxy with ethoxy or halogens). Test derivatives for solubility (logP via shake-flask method) and metabolic stability (microsomal assays) .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability. Monitor release kinetics in simulated gastric fluid .

Q. What challenges arise in in vivo pharmacological studies?

  • Methodology :

  • ADME Profiling : Use LC-MS/MS to measure plasma half-life (t1/2_{1/2}) and tissue distribution in rodent models. Address rapid clearance via PEGylation .
  • Toxicity Screening : Conduct acute toxicity tests (OECD 423 guidelines) and histopathological analysis of liver/kidney tissues .

Q. How to analyze enzyme inhibition mechanisms?

  • Methodology :

  • Kinetic Assays : Measure Vmax_{max} and Km_{m} using spectrophotometry (e.g., NADH depletion for dehydrogenase targets). Compare IC50_{50} with Ki values from Lineweaver-Burk plots .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes at 2.0 Å resolution .

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